molecular formula C19H25F3N2O3 B1379195 Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate CAS No. 1461709-05-6

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B1379195
CAS No.: 1461709-05-6
M. Wt: 386.4 g/mol
InChI Key: PPJHTJJKYJTBPY-UHFFFAOYSA-N
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Description

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate is a synthetic compound with the molecular formula C19H25F3N2O3 and a molecular weight of 386.4 g/mol.

Preparation Methods

The synthesis of tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies related to protein degradation and other biological processes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Known for its use in targeted protein degradation.

    Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in various chemical processes. The uniqueness of this compound lies in its specific functional groups and their interactions, which confer distinct properties and applications.

Properties

IUPAC Name

tert-butyl 4-phenyl-4-(2,2,2-trifluoroethylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O3/c1-17(2,3)27-16(26)24-11-9-18(10-12-24,14-7-5-4-6-8-14)15(25)23-13-19(20,21)22/h4-8H,9-13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJHTJJKYJTBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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